4-Chloro-2,5-difluoroaniline

概述

描述

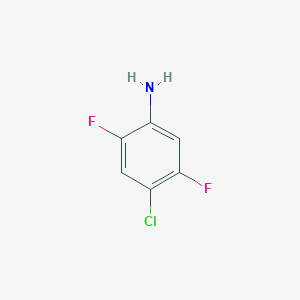

4-Chloro-2,5-difluoroaniline is an organic compound with the molecular formula C6H4ClF2N It is a derivative of aniline, where the hydrogen atoms at positions 4, 2, and 5 on the benzene ring are replaced by chlorine and fluorine atoms, respectively

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2,5-difluoroaniline typically involves multiple steps, including nitration, reduction, diazotization, and fluorination reactions. One common method starts with the nitration of 4-chloroaniline to form 4-chloro-2,5-dinitroaniline. This intermediate is then reduced to 4-chloro-2,5-diaminoaniline, followed by diazotization and subsequent fluorination to yield this compound .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of advanced catalytic processes and optimized reaction conditions to ensure high yield and purity. The use of palladium catalysts in hydrogenation reactions and the application of phase transfer catalysts in fluorination steps are common practices .

化学反应分析

Types of Reactions: 4-Chloro-2,5-difluoroaniline undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding nitro or nitroso derivatives.

Reduction: Reduction reactions typically yield amine derivatives.

Substitution: Halogen atoms in the compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.

Reduction: Hydrogen gas in the presence of palladium catalysts is often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium tert-butoxide.

Major Products: The major products formed from these reactions include various substituted anilines, nitroanilines, and aminobenzenes .

科学研究应用

4-Chloro-2,5-difluoroaniline has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities and interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential as a precursor for drug development.

Industry: It is used in the production of dyes, pigments, and other specialty chemicals

作用机制

The mechanism of action of 4-Chloro-2,5-difluoroaniline involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of chlorine and fluorine atoms enhances its reactivity and binding affinity, making it a valuable compound in various biochemical assays and studies. The exact pathways and molecular targets depend on the specific application and context of its use .

相似化合物的比较

2,5-Difluoroaniline: Similar structure but lacks the chlorine atom at position 4.

4-Chloro-2,5-dichloroaniline: Contains additional chlorine atoms, altering its chemical properties.

2,4-Difluoroaniline: Differently substituted aniline with fluorine atoms at positions 2 and 4

Uniqueness: 4-Chloro-2,5-difluoroaniline is unique due to the specific arrangement of chlorine and fluorine atoms, which imparts distinct chemical reactivity and potential applications compared to its analogs. This unique substitution pattern makes it a valuable compound for targeted synthesis and specialized applications.

生物活性

4-Chloro-2,5-difluoroaniline is a halogenated aniline derivative that has garnered attention in various biological and pharmacological studies due to its potential therapeutic applications. This article reviews its biological activity, including anticancer properties, antibacterial effects, and its role as a P2X3 receptor antagonist.

This compound is characterized by the following chemical structure:

- Molecular Formula : CHClFN

- CAS Number : 2613-30-1

The presence of chlorine and fluorine atoms in its structure significantly influences its biological activity, particularly in receptor interactions and enzyme inhibition.

Anticancer Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant anticancer properties. For instance, a study synthesized a series of new compounds based on this moiety and evaluated their activity against various cancer cell lines. The results indicated that certain derivatives displayed substantial cytotoxic effects:

| Compound | Cell Line | PGI Value (at 10 µM) |

|---|---|---|

| 6h | SNB-19 | 65.12 |

| 6h | NCI-H460 | 55.61 |

| 6h | SNB-75 | 54.68 |

These values reflect the percentage growth inhibition (PGI) of the cancer cells, suggesting that these compounds could serve as potential candidates for further drug development targeting specific cancers .

Antibacterial Activity

The antibacterial properties of this compound derivatives have also been investigated. One study reported that certain analogues exhibited promising antibacterial activity against both Gram-positive and Gram-negative bacteria:

| Compound | MIC (µg/mL) | Zone of Inhibition (mm) |

|---|---|---|

| 6c | 8 | 17.0 ± 0.40 |

This compound's effectiveness was compared to ciprofloxacin, a standard antibacterial drug, which had an MIC of 4 µg/mL . The results indicate that while not as potent as ciprofloxacin, the tested compound still shows significant antibacterial potential.

P2X3 Receptor Antagonism

The P2X3 receptor is implicated in pain signaling pathways and is a target for developing analgesics. Studies indicate that modifications to the aniline structure can enhance antagonistic activities against P2X3 receptors:

- IC50 Value : The modified compounds exhibited an IC50 value of approximately 375 nM , demonstrating effective antagonism compared to other derivatives with less favorable profiles.

The structure–activity relationship (SAR) studies highlighted that halide substitutions significantly affect the antagonistic potency and metabolic stability of these compounds .

Case Study 1: Neuropathic Pain Models

In animal models of neuropathic pain induced by nerve ligation, compounds derived from this compound showed notable anti-nociceptive effects. The mechanical withdrawal threshold increased following administration, indicating potential therapeutic benefits in managing chronic pain .

Case Study 2: Anticancer Screening

A comprehensive screening against nine different cancer cell lines revealed that specific derivatives of this compound not only inhibited cell growth but also demonstrated favorable binding affinities in molecular docking studies against tubulin complexes .

常见问题

Q. Basic: What are the optimal synthetic routes for preparing 4-Chloro-2,5-difluoroaniline with high purity?

Methodological Answer:

this compound can be synthesized via selective halogenation of aniline derivatives. A validated protocol involves reacting 2,5-difluoroaniline with chlorinating agents (e.g., thionyl chloride) in anhydrous methylene chloride under an argon atmosphere. Catalytic DMF accelerates the reaction, while DIPEA (N,N-diisopropylethylamine) acts as a base to neutralize HCl byproducts. After 12 hours, the crude product is acidified to pH 6, extracted with methylene chloride, and purified via flash chromatography (40–60% EtOAc/hexanes), yielding ~69% purity. Key characterization includes ¹H NMR (δ 10.86 for NH₂, aromatic protons at δ 7.77–7.59) and HRMS ([M+Na]⁺ calcd: 416.0998) .

Q. Advanced: How do electronic effects of chlorine and fluorine substituents influence regioselectivity in cross-coupling reactions involving this compound?

Methodological Answer:

The electron-withdrawing fluorine and chlorine substituents deactivate the benzene ring, directing electrophilic substitution to the para position relative to the amine group. In Suzuki-Miyaura couplings, the boronic acid derivative (4-Chloro-2,5-difluorophenylboronic acid) exhibits enhanced reactivity due to fluorine’s inductive effect, stabilizing the transition state. Computational studies (DFT) can model charge distribution to predict regioselectivity. Experimental validation involves comparing coupling yields with varying catalysts (e.g., Pd(PPh₃)₄ vs. XPhos) and tracking substituent effects via HPLC or LC-MS .

Q. Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- ¹H NMR : Aromatic protons appear as multiplets (δ 7.77–7.59) due to coupling with adjacent fluorine atoms. The NH₂ proton resonates as a singlet at δ 10.86 in DMSO-d₆.

- HRMS : Accurate mass measurement confirms molecular ion [C₆H₅ClF₂N]⁺ (found: 175.9974, calcd: 175.9978).

- ¹⁹F NMR : Distinct shifts for fluorine at positions 2 (δ -120 ppm) and 5 (δ -115 ppm) differentiate substitution patterns.

- IR Spectroscopy : N-H stretching (3350–3450 cm⁻¹) and C-F vibrations (1100–1250 cm⁻¹) confirm functional groups .

Q. Advanced: How can this compound serve as a precursor for bioactive molecules?

Methodological Answer:

The compound’s amine group enables derivatization into pharmacophores. For example:

- Antimicrobial Agents : Coupling with morpholine (via Buchwald-Hartwig amination) yields 4,5-Difluoro-2-(morpholin-4-yl)aniline, which inhibits bacterial efflux pumps (MIC: 2 µg/mL against S. aureus).

- Kinase Inhibitors : Introducing sulfonamide groups via nucleophilic substitution generates ATP-competitive inhibitors (IC₅₀: 50 nM for JAK2 kinase).

Biological assays (MTT, MIC) and molecular docking (PDB: 1T46) validate activity .

Q. Basic: What purification strategies are effective for isolating this compound from reaction mixtures?

Methodological Answer:

- Flash Chromatography : Use silica gel with gradient elution (hexanes:EtOAc 70:30 to 50:50) to separate unreacted starting materials.

- Acid-Base Extraction : Acidify the mixture (pH 6 with 10% HCl) to protonate the amine, followed by methylene chloride extraction.

- Recrystallization : Dissolve in hot ethanol and cool to -20°C to obtain needle-like crystals (mp 42–47°C) .

Q. Advanced: How do steric and electronic factors affect the stability of this compound in acidic/basic conditions?

Methodological Answer:

- Acidic Conditions : Protonation of the amine group increases solubility but may lead to diazotization if exposed to HNO₂. Stabilize with ascorbic acid (0.1 M) to prevent decomposition.

- Basic Conditions : Deprotonation reduces nucleophilicity, minimizing side reactions (e.g., hydrolysis). Kinetic studies (UV-Vis at 254 nm) show <5% degradation after 24 hours in pH 9 buffer.

- Thermal Stability : TGA reveals decomposition onset at 180°C, attributed to C-F bond cleavage .

属性

IUPAC Name |

4-chloro-2,5-difluoroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClF2N/c7-3-1-5(9)6(10)2-4(3)8/h1-2H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYRVOUSDQGBZRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1F)Cl)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClF2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60562336 | |

| Record name | 4-Chloro-2,5-difluoroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60562336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2613-30-1 | |

| Record name | 4-Chloro-2,5-difluorobenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2613-30-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-2,5-difluoroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60562336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。